

# Data interpretation issues in propionylcarnitine metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: Propionylcarnitine Metabolic Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from **propionylcarnitine** metabolic studies.

## **Troubleshooting Guides**

Issue: Elevated **Propionylcarnitine** (C3) Levels in Newborn Screening

Question: Our newborn screening results show an elevated level of **propionylcarnitine** (C3). Does this confirm a diagnosis of an inborn error of metabolism?

Answer: Not necessarily. While elevated C3 is a primary marker for several inborn errors of metabolism, such as propionic acidemia (PA) and methylmalonic acidemia (MMA), it has a high false-positive rate.[1][2] Several factors can contribute to elevated C3 levels in newborns, including:

- Maternal Vitamin B12 Deficiency: This can lead to an accumulation of upstream metabolites, including propionylcarnitine, in the newborn.[3]
- Prematurity and Low Birth Weight: Pre-term infants and those with low birth weight may have higher C3 levels.[4]



- Mode of Delivery: Newborns delivered vaginally may have higher C3 levels compared to those born via C-section.[4]
- Antibiotic Treatment: Administration of certain antibiotics to the newborn can affect gut microbiota and influence C3 levels.[4]

#### **Troubleshooting Steps:**

- Review Maternal and Neonatal Clinical History: Investigate for any history of maternal vitamin B12 deficiency, pernicious anemia, or relevant dietary restrictions (e.g., vegan/vegetarian diet).[5] Note the newborn's gestational age, birth weight, delivery method, and any medications administered.[4]
- Initiate Second-Tier Testing: This is a critical step to differentiate true-positive from false-positive results. Second-tier tests typically involve the quantification of methylmalonic acid (MMA) and methylcitric acid (MCA) from the same dried blood spot.[3][6][7]
- Perform Confirmatory Diagnostic Testing: If second-tier testing is abnormal, proceed with confirmatory tests, which may include:
  - Urine Organic Acid Analysis: To detect characteristic metabolites such as 3hydroxypropionate and methylcitrate.[8][9]
  - Plasma Acylcarnitine Profile: To confirm the elevation of C3 and assess other acylcarnitine species.[10]
  - Plasma Amino Acid Analysis: To check for elevated glycine, which can be associated with propionic acidemia.
  - Enzyme Activity Assay: Measurement of propionyl-CoA carboxylase (PCC) activity in lymphocytes or cultured fibroblasts can confirm a diagnosis of propionic acidemia.[11][12]
  - Molecular Genetic Testing: Sequencing of the PCCA and PCCB genes can identify pathogenic variants causing propionic acidemia.[10]

Issue: Unexpected Propionylcarnitine Fluctuations in Longitudinal Studies

## Troubleshooting & Optimization





Question: We are observing significant variability in **propionylcarnitine** levels in our longitudinal metabolic study. What could be the cause?

Answer: Fluctuations in **propionylcarnitine** levels can be influenced by a variety of factors beyond the primary condition being studied. It is crucial to consider and control for these variables to ensure accurate data interpretation.

Potential Causes and Troubleshooting:

- Dietary Intake: The intake of branched-chain amino acids (BCAAs), odd-chain fatty acids, and certain dietary patterns can influence propionyl-CoA production and subsequently propionylcarnitine levels.[13][14]
  - Action: Standardize dietary intake for study participants or, at a minimum, record detailed dietary information to be used as a covariate in the analysis.
- Gut Microbiota Metabolism: The gut microbiome plays a role in the metabolism of L-carnitine, a precursor for propionylcarnitine. Alterations in the gut microbiota composition can impact carnitine metabolism and TMAO (trimethylamine-N-oxide) production, which is linked to cardiovascular disease risk.[15][16]
  - Action: Consider collecting fecal samples for gut microbiota analysis to investigate potential associations with propionylcarnitine levels.
- Physical Activity: Exercise can influence mitochondrial function and fatty acid metabolism, potentially affecting acylcarnitine profiles.[17]
  - Action: Standardize or monitor the physical activity levels of study participants.
- Underlying Health Status: Conditions such as metabolic syndrome, cardiovascular disease, and diabetes are associated with altered propionylcarnitine levels.[13][17]
  - Action: Carefully screen participants for and document any underlying health conditions.
- Genetic Factors: Genetic variants can influence an individual's baseline propionylcarnitine concentrations.[13]



- Action: If feasible, consider genetic analysis for variants known to be associated with propionylcarnitine metabolism.
- Sample Handling and Storage: Improper sample collection, processing, or storage can lead to degradation of acylcarnitines.
  - Action: Ensure strict adherence to standardized protocols for sample handling and storage.

## Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic role of propionylcarnitine?

A1: **Propionylcarnitine** is an ester of carnitine and propionic acid. Its primary role is to buffer the intramitochondrial pool of propionyl-CoA. Propionyl-CoA is a key intermediate in the catabolism of the branched-chain amino acids valine and isoleucine, odd-chain fatty acids, and cholesterol.[5][14] By converting propionyl-CoA to **propionylcarnitine**, the cell can transport propionyl groups out of the mitochondria, preventing the accumulation of toxic levels of propionyl-CoA and freeing up coenzyme A (CoA) for other metabolic processes.[5]

Q2: Why is **propionylcarnitine** considered a biomarker for mitochondrial dysfunction?

A2: Elevated levels of **propionylcarnitine** can indicate a bottleneck in the metabolic pathway downstream of propionyl-CoA, often reflecting impaired mitochondrial function.[18] When the activity of enzymes like propionyl-CoA carboxylase is deficient, or when the tricarboxylic acid (TCA) cycle is overwhelmed, propionyl-CoA accumulates and is shunted towards the formation of **propionylcarnitine**.[13]

Q3: Can diet significantly impact **propionylcarnitine** levels in individuals without an inborn error of metabolism?

A3: Yes, diet can influence **propionylcarnitine** levels. Diets rich in branched-chain amino acids (found in protein-rich foods like meat and dairy) and odd-chain fatty acids can increase the metabolic flux through the propionyl-CoA pathway, potentially leading to higher **propionylcarnitine** concentrations.[13][14] Conversely, dietary patterns may also play a role; for instance, one study found that a diet rich in beans, potatoes, and kimchi interacted with genetic factors to influence **propionylcarnitine** levels.[13]



Q4: What is the significance of the C3/C2 ratio in metabolic screening?

A4: The ratio of **propionylcarnitine** (C3) to acetylcarnitine (C2) is often used in newborn screening to improve the specificity of detecting certain organic acidemias.[6] In conditions like propionic acidemia, the accumulation of propionyl-CoA leads to a disproportionate increase in C3 relative to C2, resulting in an elevated C3/C2 ratio. This ratio can help distinguish true metabolic disorders from other causes of mildly elevated C3.[19]

Q5: How does **propionylcarnitine** relate to cardiovascular disease risk?

A5: The link between **propionylcarnitine** and cardiovascular disease (CVD) is complex. Some studies have shown that elevated serum **propionylcarnitine** is positively correlated with risk factors for CVD, such as components of the metabolic syndrome.[13] However, other research suggests that propionyl-L-carnitine may have protective effects on the heart, particularly during ischemic events.[5] The gut microbiota's metabolism of L-carnitine to TMAO is another factor that links dietary carnitine intake to atherosclerosis risk.[16] Further research is needed to fully elucidate these relationships.

## **Data Presentation**

Table 1: Reference Ranges for Plasma Propionylcarnitine (C3)

| Age Group                        | Propionylcarnitine (μmol/L) |
|----------------------------------|-----------------------------|
| < 1 Week                         | 0 - 0.90                    |
| 1 Week - 1 Month                 | 0 - 0.90                    |
| > 1 Month                        | 0 - 0.90                    |
| Patient 1 with PA (at diagnosis) | 23.93 (Normal: 0 - 0.87)    |
| Patient 2 with PA (at diagnosis) | 11.028 (Normal: 0 - 0.87)   |
| Patient 3 with PA (at diagnosis) | 4.93 (Normal: 0 - 1.12)     |

Data compiled from publicly available reference range information and a case series on propionic acidemia (PA).[20][21] Note that reference ranges can vary between laboratories.



Table 2: Association of Serum Propionylcarnitine with Metabolic Syndrome Components

| Metabolic Syndrome Component | Odds Ratio (95% CI) for High vs. Low Propionylcarnitine |
|------------------------------|---------------------------------------------------------|
| Metabolic Syndrome           | 1.454 (1.163–1.817)                                     |
| Insulin Resistance (HOMA-IR) | 1.345 (1.112–1.626)                                     |
| HDL-Cholesterol (inverse)    | Associated                                              |
| Triglycerides                | Positively Associated                                   |
| Systolic Blood Pressure      | 1.3 times higher                                        |
| Diastolic Blood Pressure     | 1.9 times higher                                        |

Adapted from a study on genetic and lifestyle factors influencing serum **propionylcarnitine** concentrations.[13]

# **Experimental Protocols**

1. Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the quantitative analysis of acylcarnitine species, including **propionylcarnitine**, in biological samples like plasma or dried blood spots.

- Sample Preparation (from Dried Blood Spot):
  - A 3.2-mm disk is punched from the dried blood spot.
  - The disk is placed in a microtiter plate well.
  - An extraction solution containing methanol and internal standards (deuterium-labeled acylcarnitines) is added to each well.
  - The plate is agitated to facilitate extraction.
  - The supernatant is transferred to a new plate and evaporated to dryness under nitrogen.



The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

#### LC-MS/MS Analysis:

- Chromatographic Separation: A C18 column is typically used to separate the different acylcarnitine species. A gradient elution with a mobile phase consisting of water and acetonitrile with additives like formic acid and ammonium acetate is employed.[3]
- Mass Spectrometry Detection: Electrospray ionization (ESI) in the positive ion mode is used. The mass spectrometer is operated in the precursor ion scan mode, monitoring for the common fragment ion of carnitine at m/z 85, or in the multiple reaction monitoring (MRM) mode for specific acylcarnitine transitions.[22]
- Quantification: The concentration of each acylcarnitine is determined by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.[3]
- 2. Second-Tier Test for Elevated **Propionylcarnitine**: Methylmalonic Acid (MMA) and Methylcitric Acid (MCA) Analysis

This test is performed on the same dried blood spot sample to reduce the false-positive rate of newborn screening for propionic and methylmalonic acidemias.

- Sample Preparation:
  - A 3.2-mm disk is punched from the dried blood spot.
  - The analytes are eluted from the disk using a solution of acetonitrile/water with formic acid.[2]
- LC-MS/MS Analysis:
  - The extract is directly injected into an LC-MS/MS system.
  - Chromatographic separation is performed to resolve MMA and MCA from other interfering substances.



- Detection is achieved using tandem mass spectrometry in a specific MRM mode for each analyte.[6]
- Quantification is based on stable isotope dilution using labeled internal standards for MMA and MCA.[2]
- 3. Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a key diagnostic test for identifying inborn errors of metabolism.

- · Sample Preparation:
  - A urine sample is collected, preferably a first-morning void. [23]
  - An internal standard is added to a specific volume of urine.
  - The organic acids are extracted from the urine using a liquid-liquid extraction or solidphase extraction method.
  - The extracted organic acids are chemically derivatized (e.g., silylation) to make them volatile for GC analysis.
- GC-MS Analysis:
  - The derivatized sample is injected into the GC-MS.
  - The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.
  - The mass spectrometer detects and identifies the separated compounds based on their unique mass spectra.
  - In propionic acidemia, characteristic peaks for 3-hydroxypropionic acid, methylcitric acid, and propionylglycine will be identified.[8][9]

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Metabolic pathway of propionyl-CoA and formation of **propionylcarnitine**.





Click to download full resolution via product page

Caption: Workflow for newborn screening for disorders of propionate metabolism.





Click to download full resolution via product page

Caption: Factors influencing the interpretation of **propionylcarnitine** levels.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Case Western Reserve University [case.edu]
- 2. Rapid 2nd-tier test for measurement of 3-OH-propionic and methylmalonic acids on dried blood spots: reducing the false-positive rate for propionylcarnitine during expanded newborn screening by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

## Troubleshooting & Optimization





- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and oddnumbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl Carnitine Metabolic Profile: Optimizing the Newborn Screening Strategy Through Customized Cut-Offs PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations PMC [pmc.ncbi.nlm.nih.gov]
- 7. familiasga.com [familiasga.com]
- 8. researchgate.net [researchgate.net]
- 9. metabolic.ie [metabolic.ie]
- 10. researchgate.net [researchgate.net]
- 11. Propionyl-CoA Carboxylase- A Review PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring propionyl-CoA carboxylase activity in phytohemagglutinin stimulated lymphocytes using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genetic and Lifestyle-Related Factors Influencing Serum Hyper-Propionylcarnitine Concentrations and Their Association with Metabolic Syndrome and Cardiovascular Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. Plasma acylcarnitines and risk of incident heart failure and atrial fibrillation: the Prevención con Dieta Mediterránea study PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma Levels of Propionylcarnitine Improved Prediction of Heart Failure and All-Cause Mortality in Patients with Stable Coronary Artery Disease [mdpi.com]
- 18. Acylcarnitine analysis by tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Propionic Acidemia GeneReviews® NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Expansion of the Phenotypic Spectrum of Propionic Acidemia with Isolated Elevated Propionylcarnitine PMC [pmc.ncbi.nlm.nih.gov]
- 21. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 22. scielo.br [scielo.br]
- 23. Organic Acids (urine) [heftpathology.com]





 To cite this document: BenchChem. [Data interpretation issues in propionylcarnitine metabolic studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099956#data-interpretation-issues-in-propionylcarnitine-metabolic-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com